molecular formula C15H11N3 B8305497 9-(Azidomethyl)anthracene

9-(Azidomethyl)anthracene

Cat. No. B8305497
M. Wt: 233.27 g/mol
InChI Key: WZYKQNHXNDMRPW-UHFFFAOYSA-N
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Patent
US08022214B2

Procedure details

A solution of 9-bromomethyl-anthracene (7.85 g, 29.0 mmol) and sodium azide (7.79 g, 120 mmol) in dimethylformamide (DMF, 190 mL) was heated at 50° C. for 30 minutes. The mixture was cooled to room temperature, and extracted with ether, and the ether layers were washed with water, dried over MgSO4 and concentrated to give 9-azidomethyl-anthracene as yellow crystals (5.92 g, 87% yield). 1H NMR (CDCl3) δ 8.53 (1H, s), 8.31 (2H, d), 8.07 (2H, d), 7.61 (2H, dd), 7.53 (2H, dd), 5.35 (2H, s).
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[N-:17]=[N+:18]=[N-:19].[Na+]>CN(C)C=O>[N:17]([CH2:2][C:3]1[C:4]2[C:9]([CH:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)=[N+:18]=[N-:19] |f:1.2|

Inputs

Step One
Name
Quantity
7.85 g
Type
reactant
Smiles
BrCC=1C2=CC=CC=C2C=C2C=CC=CC12
Name
Quantity
7.79 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the ether layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC=1C2=CC=CC=C2C=C2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 5.92 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.